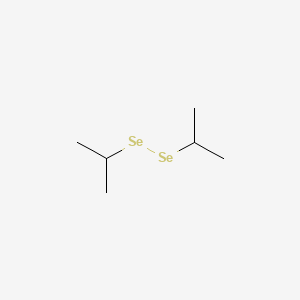

Diselenide, bis(1-methylethyl)-

Description

Significance of Selenium in Chemical and Biological Systems

Selenium, a trace element essential for many living organisms, plays a crucial role in a variety of biological processes. nih.gov In humans, it is a vital component of selenoproteins, which are enzymes that participate in antioxidant defense mechanisms, thyroid hormone metabolism, and immune function. nih.govguidechem.com The antioxidant properties of some organoselenium compounds have spurred significant research into their potential therapeutic applications. lookchem.com Beyond its biological importance, selenium's unique electronic and physical properties have made it a valuable element in materials science, including in the manufacturing of glass, pigments, and semiconductors. rsc.org

Overview of Diorganyl Diselenide Chemistry

Diorganyl diselenides, with the general formula R-Se-Se-R, are a prominent class of organoselenium compounds. They are the selenium analogues of organic disulfides and peroxides. Current time information in McMinn County, US. These compounds are typically stable, often crystalline solids or oils with a characteristic odor. The selenium-selenium bond in diselenides is a key feature, and its cleavage is central to their chemistry, providing access to a wide range of other organoselenium species.

Diorganyl diselenides serve as important synthetic intermediates. For instance, their reduction affords selenols (RSeH), while oxidation can lead to seleninic acids (RSeO2H) or selenonic acids (RSeO3H). Halogenation of diselenides provides a straightforward route to selanyl (B1231334) halides (RSeX). Current time information in McMinn County, US. These resulting compounds are powerful reagents in organic synthesis, enabling a variety of chemical transformations. Diorganyl diselenides themselves can also participate directly in reactions, such as the selanylation of various organic substrates.

Scope and Research Focus on Bis(1-methylethyl)diselenide

This article focuses specifically on the chemical compound Diselenide, bis(1-methylethyl)- , also known as diisopropyl diselenide. Despite the broad interest in diorganyl diselenides, specific research on this particular isopropyl-substituted derivative appears to be limited in publicly available literature. This article will synthesize the available information on its properties and place it within the broader context of organoselenium chemistry.

Chemical Identity of Diselenide, bis(1-methylethyl)-

| Identifier | Value |

| Systematic Name | Diselenide, bis(1-methylethyl)- |

| Common Name | Diisopropyl diselenide |

| CAS Number | 37826-18-9 |

| Molecular Formula | C6H14Se2 |

While detailed experimental data on the synthesis and reactivity of Diselenide, bis(1-methylethyl)- are not extensively documented, its properties can be inferred from the general behavior of dialkyl diselenides. The synthesis of symmetrical dialkyl diselenides is often achieved by the alkylation of an alkali metal diselenide, which is typically prepared in situ from elemental selenium and a reducing agent.

One specific piece of spectroscopic data available for Diselenide, bis(1-methylethyl)- is its ultraviolet-visible absorption maximum.

Spectroscopic Data for Diselenide, bis(1-methylethyl)-

| Spectroscopic Technique | Parameter | Value |

| UV-Vis Spectroscopy | λmax | 305 nm |

This absorption maximum is within the typical range for dialkyl diselenides and is attributed to the electronic transition involving the selenium-selenium bond. The position of this absorption can be influenced by the steric bulk of the alkyl groups attached to the diselenide moiety.

The chemistry of Diselenide, bis(1-methylethyl)- is expected to be characteristic of other simple dialkyl diselenides. The Se-Se bond can be cleaved by various reagents to generate isopropylselanyl species. For example, reduction with agents like sodium borohydride (B1222165) would likely yield isopropylselenol. Halogenation would produce isopropylselanyl halides. These reactive intermediates can then be used in a variety of subsequent organic transformations.

Due to the limited specific research on this compound, a detailed discussion of its unique research findings is not possible at this time. However, its structural simplicity makes it a fundamental example within the family of diorganyl diselenides, and further investigation into its properties and reactivity could provide valuable insights into the broader field of organoselenium chemistry.

Properties

CAS No. |

37826-18-9 |

|---|---|

Molecular Formula |

C6H14Se2 |

Molecular Weight |

244.1 g/mol |

IUPAC Name |

2-(propan-2-yldiselanyl)propane |

InChI |

InChI=1S/C6H14Se2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |

InChI Key |

MZILKVSMAWURCJ-UHFFFAOYSA-N |

SMILES |

CC(C)[Se][Se]C(C)C |

Canonical SMILES |

CC(C)[Se][Se]C(C)C |

Other CAS No. |

37826-18-9 |

Origin of Product |

United States |

Synthetic Methodologies for Diorganyl Diselenides

Established Synthetic Pathways for Diselenides

The traditional and most widely employed methods for the synthesis of symmetrical diorganyl diselenides rely on the formation of a diselenide dianion (Se₂²⁻) followed by its reaction with an appropriate electrophile, or alternatively, the oxidation of precursor selenols.

Reduction of Selenium Precursors

A common and effective strategy for the synthesis of dialkyl diselenides involves the reduction of elemental selenium to form a diselenide species, which is then reacted with an alkylating agent.

The generation of the diselenide dianion (Se₂²⁻) is typically achieved by reducing elemental selenium powder with a suitable reducing agent. Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium hydride (NaH), and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). rsc.orgmdpi.com The choice of reducing agent and reaction conditions can influence the selectivity between the formation of the diselenide (R-Se-Se-R) and the corresponding selenide (B1212193) (R-Se-R). nih.gov

For instance, the reaction of elemental selenium with sodium borohydride in an aqueous or alcoholic solution generates sodium diselenide (Na₂Se₂). rsc.orgresearchgate.net This in situ generated reagent can then be treated with an alkyl halide, such as an alkyl bromide or iodide, to yield the desired symmetrical dialkyl diselenide. rsc.orgmdpi.com The general reaction is depicted below:

Similarly, sodium hydride in a solvent like dimethylformamide (DMF) can be used to reduce selenium to sodium diselenide. scribd.com This method is also effective for the subsequent synthesis of dialkyl diselenides upon reaction with alkyl halides. scribd.com

Another approach involves the use of hydrazine hydrate in the presence of a base like potassium hydroxide (B78521) (KOH). mdpi.com This system efficiently reduces elemental selenium to the diselenide anion, which can then be alkylated. mdpi.com

| Precursor | Reducing Agent | Alkylating Agent | Product | Reference |

| Se | NaBH₄ | 11-bromoundecanol | Bis(11-hydroxyundecyl) diselenide | rsc.org |

| Se | NaH | Alkyl halides | Dialkyl diselenides | scribd.com |

| Se | N₂H₄·H₂O / KOH | Alkyl halides | Dialkyl diselenides | mdpi.com |

| Se | Zinc powder / NaOH | Alkyl/Aryl halides | Diorganyl diselenides | tandfonline.com |

Oxidation-Based Approaches

An alternative established route to diorganyl diselenides is through the oxidation of selenols (R-SeH) or their corresponding selenolates (R-Se⁻). Selenols are susceptible to oxidation, often by air, to form the diselenide bond.

This method is particularly useful when the corresponding selenol is readily accessible. The oxidation is typically spontaneous and proceeds under mild conditions. While effective, the handling of volatile and often malodorous selenols can be a drawback of this method.

Advanced and Catalytic Synthesis Techniques

In recent years, more sophisticated and efficient methods for the synthesis of diorganyl diselenides have been developed, focusing on the use of transition metal catalysts and achieving higher levels of selectivity.

Transition Metal-Catalyzed Selenylation Reactions

Transition metal catalysis has emerged as a powerful tool in organoselenium chemistry. While many of these methods focus on the formation of C-Se bonds in selenides, some can be adapted for diselenide synthesis. For example, copper-catalyzed reactions have been employed for the synthesis of symmetrical diselenides. A CuO nanopowder-catalyzed coupling reaction of aryl, alkyl, and heteroaryl iodides with elemental selenium in the presence of a base has been reported to afford a wide range of symmetrical diselenides in good to excellent yields.

Stereoselective and Regioselective Preparations

Achieving stereoselectivity and regioselectivity is a significant challenge in organic synthesis. For the preparation of specific diselenides, particularly those with complex architectures, methods that control the spatial arrangement of atoms are highly valuable. Research in this area has led to the development of synthetic protocols for the regio- and stereoselective synthesis of various functionalized diselenides. However, these are often tailored to specific, complex substrates and are less commonly applied for the synthesis of simple alkyl diselenides like bis(1-methylethyl)diselenide.

Targeted Synthesis of Bis(1-methylethyl)diselenide and Analogous Alkyl Diselenides

The synthesis of the specific compound of interest, Diselenide, bis(1-methylethyl)- (diisopropyl diselenide), can be readily achieved using the established reduction pathway.

The most straightforward and commonly employed method would involve the in situ preparation of a diselenide salt, followed by reaction with an isopropyl halide. A typical procedure would be as follows:

Formation of Sodium Diselenide: Elemental selenium powder is suspended in a suitable solvent, such as a mixture of water and a miscible organic solvent like tetrahydrofuran (B95107) (THF) or ethanol. Sodium borohydride is then added portionwise to reduce the selenium to sodium diselenide (Na₂Se₂). The completion of this step is often indicated by a color change in the reaction mixture. rsc.orgmdpi.com

Alkylation: To the freshly prepared solution of sodium diselenide, two equivalents of an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, are added. The reaction mixture is then stirred, typically at room temperature or with gentle heating, to facilitate the nucleophilic substitution reaction. mdpi.com

The reaction proceeds via an Sₙ2 mechanism, where the diselenide anion acts as the nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide to form the desired diisopropyl diselenide.

The reaction conditions for the synthesis of various symmetrical dialkyl diselenides via this general method are summarized in the table below, which can be extrapolated for the synthesis of bis(1-methylethyl)diselenide.

| Alkyl Halide | Reducing System | Solvent | Reaction Time | Yield (%) | Reference |

| Benzyl bromide | NaBH₄ / Se | H₂O / THF | 2-48 h | 31-93 (for selenide) | mdpi.com |

| Alkyl halides | NaH / Se | DMF | - | - | scribd.com |

| 11-bromoundecanol | NaBH₄ / Se | H₂O / THF | Overnight | - | rsc.org |

| 1-bromodecane | NaBH₄ / Se | Ethanol / THF | 48 h | - | nih.gov |

| Alkyl halides | N₂H₄·H₂O / KOH / Se | H₂O | 4 h | 90-95 | mdpi.com |

It is important to note that the reaction with secondary alkyl halides like isopropyl bromide may be slower than with primary alkyl halides and may require slightly more forcing conditions or longer reaction times. Additionally, the potential for side reactions, such as the formation of diisopropyl selenide or elimination products, should be considered and can often be minimized by careful control of the reaction stoichiometry and conditions. nih.gov

Spectroscopic and Structural Characterization of Diorganyl Diselenides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of chemical compounds. For Diselenide, bis(1-methylethyl)-, analysis by ¹H, ¹³C, and ⁷⁷Se NMR would provide a comprehensive picture of its molecular framework.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Detailed experimental data for the ¹H and ¹³C NMR spectra of Diselenide, bis(1-methylethyl)- are not extensively reported in the surveyed scientific literature. Typically, for a symmetrical molecule like diisopropyl diselenide, one would expect the ¹H NMR spectrum to show a septet for the methine (CH) proton and a doublet for the methyl (CH₃) protons of the isopropyl groups. The ¹³C NMR spectrum would correspondingly be expected to show two distinct signals for the methine and methyl carbons.

Selenium-77 (⁷⁷Se) NMR Investigations, including Temperature-Dependent Shifts

Selenium-77 NMR is a powerful tool for directly probing the selenium environment in organoselenium compounds. While the specific ⁷⁷Se NMR chemical shift for Diselenide, bis(1-methylethyl)- is not specified in readily available literature, general trends for dialkyl diselenides have been documented.

Research has shown that the ⁷⁷Se NMR chemical shifts of diselenides are notably dependent on temperature. Studies on various dialkyl and diaryl diselenides reveal that as temperature increases, the ⁷⁷Se resonance typically shifts downfield. This thermal effect is significant, with reported shifts ranging from 0.1 to 0.3 ppm per degree Celsius for dialkyl diselenides. This phenomenon is attributed to the rotation around the Selenium-Selenium (Se-Se) bond, which allows the molecule to sample different rotational conformations (rotamers) at higher temperatures. The increased population of higher-energy, twisted conformers at elevated temperatures alters the average electronic environment around the selenium nuclei, leading to the observed linear downfield shifts.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide information about the bonding within a molecule and its electronic transitions.

Infrared (IR) Spectroscopy

Specific infrared vibrational frequencies for Diselenide, bis(1-methylethyl)- are not detailed in the surveyed literature. For a compound of this nature, one would anticipate characteristic C-H stretching and bending vibrations from the isopropyl alkyl groups. The Se-Se bond stretch is typically weak and occurs at low frequencies (around 280-300 cm⁻¹), often making it difficult to observe in a standard IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of diselenides can be characterized using UV-Vis spectroscopy. The absorption spectrum of Diselenide, bis(1-methylethyl)- has been reported to show an absorption maximum (λₘₐₓ) at 305 nm. cdnsciencepub.com This absorption is characteristic of the n → σ* transition involving the lone pair electrons on the selenium atoms and the Se-Se sigma bond. The position of this absorption band in dialkyl diselenides is influenced by steric and electronic effects of the alkyl substituents.

Table 1: UV-Vis Spectroscopic Data for Diselenide, bis(1-methylethyl)-

| Compound | λₘₐₓ (nm) | Solvent |

|---|---|---|

| Diselenide, bis(1-methylethyl)- | 305 | 95% Ethanol |

Data sourced from Codding, 1983. cdnsciencepub.com

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and dihedral angles. While a specific crystal structure determination for Diselenide, bis(1-methylethyl)- has not been reported, its conformation can be inferred from studies on analogous compounds.

Acyclic dialkyl diselenides typically adopt a conformation with a C-Se-Se-C dihedral angle in the range of 74° to 87°. cdnsciencepub.com This gauche conformation minimizes steric hindrance and is electronically favorable. Studies on sterically crowded diselenides, such as bis(di-tert-butylmethyl) diselenide, show that significant steric pressure can force this dihedral angle to enlarge dramatically to values like 112.1°. cdnsciencepub.com Given the moderate steric bulk of the isopropyl groups, it is expected that Diselenide, bis(1-methylethyl)- maintains a standard, acute dihedral angle typical of unhindered dialkyl diselenides.

Chemical Reactivity and Mechanistic Investigations of Diorganyl Diselenides

Redox Chemistry and Electron Transfer Processes

The redox behavior of organoselenium compounds is central to their chemical and biological activities. Diselenides, such as bis(1-methylethyl) diselenide, can undergo both oxidation and reduction, processes that involve the selenium atoms switching between different oxidation states. These transformations are fundamental to their role as catalysts and antioxidants. nih.gov

The oxidation of dialkyl diselenides, including bis(1-methylethyl) diselenide, typically proceeds through the formation of various oxidized selenium species. The reaction with oxidants like hydrogen peroxide (H₂O₂) is a key process. rsc.orgvu.nl Computational studies on simple aliphatic diselenides show that the initial oxidation leads to the formation of a seleninic acid. vu.nl This process is believed to be a crucial step in their glutathione (B108866) peroxidase (GPx)-like antioxidant activity, where the diselenide catalyzes the reduction of harmful hydroperoxides. hbni.ac.in

The general pathway for the oxidation of a diselenide (R-Se-Se-R) by a peroxide can be summarized as follows:

Initial Oxidation: The diselenide is oxidized to a selenenic acid (R-SeOH).

Further Reactions: The selenenic acid is a reactive intermediate. In the presence of thiols (like glutathione), it is readily reduced back to the selenol (R-SeH), which can then dimerize back to the diselenide, completing the catalytic cycle. nih.gov

The reduction of the diselenide bond in bis(1-methylethyl) diselenide regenerates the corresponding selenol, isopropyl selenol ( (CH₃)₂CHSeH ). This two-electron reduction is a key step in many of its biological and chemical functions. nih.gov The equilibria between selenols and diselenides are highly dependent on factors like pH and the presence of reducing agents. nih.gov

Kinetic studies provide insight into the speed and mechanism of chemical reactions. While specific kinetic data for the redox reactions of bis(1-methylethyl) diselenide are not extensively documented in readily available literature, general trends for aliphatic diselenides have been established.

The rate of oxidation of dichalcogenides decreases in the order from ditellurides to diselenides to disulfides. rsc.org This indicates that the selenium-selenium bond is more susceptible to oxidation than the sulfur-sulfur bond. The substituents on the chalcogen atom (e.g., methyl, phenyl) have been found to have a relatively minor effect on the reactivity compared to the nature of the chalcogen itself. rsc.org

Electrochemical studies on passive electrodes have been used to investigate the kinetics of redox reactions, providing data on exchange currents and transfer coefficients. dtic.mil Such methods could be applied to study the electron transfer kinetics of the bis(1-methylethyl) diselenide/isopropyl selenol redox couple.

| Parameter | Description | General Observation for Diselenides |

| Oxidation Rate | The speed at which the diselenide reacts with an oxidant (e.g., H₂O₂). | Faster than corresponding disulfides. rsc.org |

| Reduction Potential | The tendency of the diselenide to be reduced to the corresponding selenol. | Influenced by pH and molecular structure. nih.gov |

| Electron Transfer | The movement of electrons during the redox process. | Can be studied using electrochemical techniques. dtic.mil |

Selenol/Diselenide Exchange Reactions

Selenol/diselenide exchange reactions are dynamic processes analogous to the more familiar thiol/disulfide exchanges. nih.gov These reactions involve the attack of a selenolate anion (R-Se⁻) on a diselenide bond (R'-Se-Se-R'), leading to the formation of a new diselenide.

Mechanism: The exchange reaction proceeds via a nucleophilic substitution mechanism where the selenolate acts as the nucleophile. nih.gov

A key finding from comparative kinetic studies is that selenol-diselenide exchange reactions are remarkably fast. NMR studies have shown these exchanges to be approximately 10⁷ times faster than the corresponding thiol-disulfide exchange reactions. nih.gov This enhanced reactivity is attributed to two main factors:

Higher Nucleophilicity: Selenolates are generally better nucleophiles than thiolates.

Better Leaving Groups: The selenoate leaving group is more stable than the corresponding thiolate.

| Feature | Selenol/Diselenide Exchange | Thiol/Disulfide Exchange |

| Relative Rate | ~10⁷ fold faster | Baseline |

| Nucleophile | Selenolate (RSe⁻) | Thiolate (RS⁻) |

| Bond Energy | Se-Se: ~192 kJ/mol (46 kcal/mol) nih.gov | S-S: ~268 kJ/mol (64 kcal/mol) nih.gov |

This high rate of exchange makes diselenide-containing systems, including those involving bis(1-methylethyl) diselenide, highly dynamic. This property is exploited in dynamic combinatorial chemistry, where the rapid exchange allows for the generation of libraries of compounds that can adapt to a given environment or target. nih.gov

Radical Reactions and Photochemical Transformations

Diselenides can serve as precursors to selenium-centered radicals through the cleavage of the selenium-selenium bond. This process can be initiated by heat or, more commonly, by light.

Homolytic cleavage, or homolysis, is the symmetrical breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. libretexts.orgpressbooks.pub For a diselenide like bis(1-methylethyl) diselenide, this involves the cleavage of the Se-Se bond to produce two isopropylselanyl radicals ((CH₃)₂CHSe•). nih.gov

R-Se-Se-R + Energy (heat or light) → 2 R-Se•

The energy required for this process is known as the bond dissociation energy (BDE). The Se-Se bond is significantly weaker than the S-S bond, making diselenides more prone to homolytic cleavage. nih.gov This lower BDE means that less energy (e.g., lower temperature or longer wavelength light) is needed to generate radicals from diselenides compared to disulfides. nih.govnumberanalytics.com In some cases, cleavage of the carbon-selenium (C-Se) bond can also occur, though the Se-Se bond is generally more labile. nih.gov

The facile homolytic cleavage of the Se-Se bond upon exposure to light makes diselenides potential photoinitiators for radical polymerization. tsinghua.edu.cn When irradiated with light of a suitable wavelength (often visible or UV light), bis(1-methylethyl) diselenide can decompose into isopropylselanyl radicals. nih.govtsinghua.edu.cn

These generated radicals are reactive species that can initiate the polymerization of monomers, such as acrylates or styrenes, by adding to the monomer's double bond. researchgate.netresearchgate.net This process transfers the radical to the monomer, starting a chain reaction that leads to the formation of a polymer.

The general steps for photoinitiation are:

Initiation: The diselenide absorbs light and undergoes homolytic cleavage to form radicals.

Propagation: The radical adds to a monomer, and the resulting monomer radical adds to another monomer, and so on.

The use of diselenides as photoinitiators is advantageous because the initiation can often be triggered by mild conditions, such as visible light, which is less damaging to sensitive substrates than UV radiation. tsinghua.edu.cn This photoinduced reactivity also underlies the dynamic exchange of diselenide bonds, which can proceed through a radical-mediated mechanism. tsinghua.edu.cn

Electrophilic and Nucleophilic Reactions

The chemical behavior of diorganyl diselenides, including bis(1-methylethyl) diselenide, is characterized by the versatile reactivity of the selenium-selenium bond. This bond can undergo both homolytic and heterolytic cleavage, allowing the selenium atoms to act as either electrophiles or nucleophiles, depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Character:

The selenium atoms in bis(1-methylethyl) diselenide possess lone pairs of electrons, which can impart nucleophilic character. However, the Se-Se bond itself is not strongly nucleophilic. To enhance its nucleophilicity, the diselenide is typically reduced to the corresponding selenolate anion, i(Pr)Se⁻. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium hydride (NaH). The resulting isopropylselenolate is a potent, soft nucleophile that readily participates in nucleophilic substitution reactions with a variety of electrophiles.

For instance, these selenolates can react with alkyl halides to form unsymmetrical selenides. The general mechanism involves the nucleophilic attack of the selenolate on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

A notable application of the nucleophilic character of diselenides is in aromatic substitution reactions. For example, the in situ generated areneselenolates from diaryl diselenides have been shown to displace halides from activated aryl systems, such as η⁶-(arene)Cr(CO)₃ complexes, via a nucleophilic aromatic substitution (SNAr) mechanism. acs.org While specific studies on bis(1-methylethyl) diselenide in this context are limited, similar reactivity is anticipated. Chemoselective SNAr reactions of dialkyl diselenides have been demonstrated using 2,4-dinitrobromobenzene in the presence of NaBH₄, highlighting the synthetic utility of this approach. researchgate.net

Table 1: Examples of Nucleophilic Reactions of Selenolates Derived from Diselenides

| Diselenide Precursor | Electrophile | Product Type | Reference |

| Diaryl diselenide | η⁶-Chloroarene Cr(CO)₃ | Unsymmetrical diaryl selenide (B1212193) | acs.org |

| Dialkyl diselenide | 2,4-Dinitrobromobenzene | Aryl alkyl selenide | researchgate.net |

This table illustrates the general reactivity of selenolates derived from diselenides with various electrophiles. Specific data for bis(1-methylethyl) diselenide is extrapolated from these examples.

Electrophilic Character:

Conversely, the selenium atom in a diselenide can act as an electrophile. This is often achieved by reaction with an oxidizing agent or a halogen, which polarizes or cleaves the Se-Se bond, generating a more electrophilic selenium species, such as a selenenyl halide (i-PrSeX). These electrophilic selenium reagents are valuable for introducing the isopropylseleno group into organic molecules.

For example, selenenyl halides readily react with nucleophiles like alkenes, alkynes, and enolates. The electrophilic selenium atom is attacked by the nucleophile, leading to the formation of a new carbon-selenium bond.

Reactions with Unsaturated Hydrocarbons: Addition and Functionalization

Bis(1-methylethyl) diselenide, like other diselenides, can react with unsaturated hydrocarbons such as alkenes and alkynes, leading to their functionalization. These reactions can proceed through either electrophilic or radical pathways.

Electrophilic Addition:

In the presence of a halogen, bis(1-methylethyl) diselenide can be converted in situ to isopropylselenenyl halide (i-PrSeX). This species is a potent electrophile that readily undergoes electrophilic addition to alkenes and alkynes. libretexts.orglumenlearning.com The reaction is initiated by the attack of the π-electrons of the unsaturated bond on the electrophilic selenium atom, forming a cyclic seleniranium ion intermediate. Subsequent nucleophilic attack by the halide anion on one of the carbon atoms of the former double or triple bond opens the ring, resulting in a vicinal halo-seleno-adduct.

The regioselectivity of this addition generally follows Markovnikov's rule, where the selenium atom adds to the less substituted carbon and the nucleophile adds to the more substituted carbon, proceeding through the more stable carbocation-like intermediate. unizin.org The stereochemistry of the addition is typically anti.

Radical Addition:

Under photochemical conditions, the Se-Se bond in bis(1-methylethyl) diselenide can undergo homolytic cleavage to generate two isopropylseleno radicals (i-PrSe•). nih.gov These radicals can then add to unsaturated C-C bonds. nih.gov This radical addition is particularly useful for the functionalization of alkenes and alkynes and often exhibits complementary regioselectivity to the electrophilic addition, typically proceeding in an anti-Markovnikov fashion. The reaction is initiated by the addition of the seleno radical to the unsaturated bond, forming a carbon-centered radical intermediate, which can then abstract a hydrogen atom from the solvent or another molecule to yield the final product.

The efficiency of these photoinduced radical additions can sometimes be hampered by competing polymerization of the unsaturated substrate. However, the use of co-catalysts or specific reaction conditions can help to suppress these side reactions. nih.gov

Table 2: Functionalization of Alkenes with Diselenides

| Diselenide | Alkene | Reagents/Conditions | Product Type | Mechanism | Reference |

| Diaryl diselenide | Alkene | Halogen | Vicinal halo-seleno-alkane | Electrophilic Addition | libretexts.org |

| Diaryl diselenide | Alkene | Light (hν) | Seleno-alkane | Radical Addition | nih.gov |

This table provides a general overview of alkene functionalization using diselenides. The reactivity of bis(1-methylethyl) diselenide is expected to be analogous.

Intramolecular and Intermolecular Rearrangements

While specific rearrangement reactions involving bis(1-methylethyl) diselenide are not extensively documented, the broader class of organoselenium compounds is known to undergo various rearrangements. A key example is the rearrangement of selenoxides, which can be prepared by the oxidation of the corresponding selenides, which in turn can be synthesized from diselenides. rsc.org

For instance, aryl alkyl selenoxides can undergo a nih.govwiley-vch.de-sigmatropic rearrangement, analogous to the Meisenheimer rearrangement, to produce aldehydes. rsc.org This reaction involves the migration of an aryl group from the selenium atom to the adjacent carbon atom. The feasibility of such a rearrangement for an isopropyl-substituted selenoxide would depend on the specific substitution pattern and reaction conditions.

A general rearrangement reaction is a broad class of organic reactions where an atom or group of atoms migrates from one atom to another within the same molecule or to another molecule, resulting in a structural isomer. wiley-vch.de These reactions often involve the breaking and formation of carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. wiley-vch.de In the context of organoselenium chemistry, these rearrangements can be synthetically useful for the formation of new carbon-carbon or carbon-heteroatom bonds.

Due to the lack of specific studies on the rearrangement of bis(1-methylethyl) diselenide itself, predicting its behavior in this regard is speculative. However, based on the known chemistry of other organoselenium compounds, it is plausible that derivatives of bis(1-methylethyl) diselenide, such as the corresponding selenoxides or other functionalized selenides, could participate in various intramolecular and intermolecular rearrangements under appropriate conditions.

Coordination Chemistry of Diorganyl Diselenide Ligands

Ligand Design and Coordination Modes

The design of diorganyl diselenide ligands, including diisopropyl diselenide, is centered around the nature of the organic substituents attached to the selenium atoms. These substituents play a crucial role in dictating the ligand's steric and electronic properties, which in turn influence the coordination mode and the stability of the resulting metal complexes. The presence of bulky groups like the isopropyl substituents in Diselenide, bis(1-methylethyl)- can enforce specific geometries and prevent the formation of polymeric structures.

Diorganyl diselenides can coordinate to metal centers in several modes:

Bridging Ligand: The most common coordination mode involves the diselenide ligand bridging two metal centers, with each selenium atom binding to a different metal ion. This results in the formation of binuclear or polynuclear complexes.

Chelating Ligand: If the organic backbone of the diselenide contains additional donor atoms, such as nitrogen or oxygen, the ligand can act as a chelating agent, forming a more stable ring structure with the metal center. For instance, ligands like 2,2'-dipyridyl diselenide can exhibit N,N'-chelation. nih.govacs.org

Monodentate Ligand: In some cases, only one of the selenium atoms of the diselenide ligand coordinates to the metal center, leaving the other selenium atom uncoordinated. This is less common but can be observed in sterically crowded environments.

Intact Se-Se Bond Coordination: The diselenide can coordinate to a metal center through the Se-Se bond itself, acting as a side-on σ-donor. This mode is less frequently observed.

Cleavage of the Se-Se Bond: The Se-Se bond can be cleaved upon coordination to a metal center, leading to the formation of two separate selenolate (RSe-) ligands. This is a common reaction pathway, especially with reducing metal centers.

The choice of coordination mode is influenced by several factors, including the nature of the metal, its oxidation state, the steric and electronic properties of the diselenide ligand, and the reaction conditions. For example, in the case of 2,2'-dipyridyl diselenide, coordination to zinc chloride results in an N,N'-chelated complex, while its reaction with bis(pentafluorophenyl)mercury(II) leads to a complex with Se,Se'-coordination, albeit with weak interactions. nih.govacs.org

Synthesis and Characterization of Metal-Diselenide Complexes

The synthesis of metal complexes with diorganyl diselenide ligands like Diselenide, bis(1-methylethyl)- typically involves the direct reaction of the diselenide with a suitable metal precursor, such as a metal halide or a metal carbonyl complex. The choice of solvent and reaction temperature is critical in controlling the outcome of the reaction and the nature of the resulting complex.

The coordination chemistry of diorganyl diselenides with main-group elements has been explored to a lesser extent compared to transition metals. However, studies on related systems provide insights into the potential interactions. For instance, the reaction of 2,2'-dipyridyl diselenide with zinc chloride yields a complex where the ligand coordinates through its nitrogen atoms, demonstrating the versatility of these ligands. nih.govacs.org The synthesis of diselenide derivatives of N,N-diisopropylpyridine-2-carboxamide involves the lithiation of the pyridine (B92270) ring followed by reaction with elemental selenium and subsequent air oxidation to form the diselenide. ijcaonline.orgijcaonline.orgresearchgate.net This approach highlights a synthetic strategy that could be adapted for preparing functionalized diisopropyl diselenide ligands capable of forming stable complexes with main-group elements. Research in this area is driven by the potential applications of these complexes in materials science and as precursors for binary and ternary metal selenide (B1212193) materials. nih.govresearchgate.netnih.gov

The interaction of diorganyl diselenides with transition metals is more extensively studied. These reactions can lead to a variety of outcomes, including simple coordination, oxidative addition with cleavage of the Se-Se bond, or displacement of other ligands. For example, the reaction of 2,2'-dipyridyl diselenide with molybdenum and tungsten carbonyls results in the cleavage of the Se-Se bond and the formation of complexes containing two pyridylselenolate ligands. nih.gov Similarly, its reaction with diiron nonacarbonyl also leads to Se-Se bond cleavage and the formation of a diiron complex with bridging selenolate ligands. nih.gov

While specific examples with Diselenide, bis(1-methylethyl)- are not extensively documented in the provided search results, the general reactivity patterns of other diorganyl diselenides suggest that it would likely react with transition metal complexes to form either bridged or selenolate complexes, depending on the metal and reaction conditions. The bulky isopropyl groups would likely influence the stereochemistry of the resulting complexes.

Spectroscopic and Structural Properties of Coordination Compounds

The characterization of metal-diselenide complexes relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 77Se NMR spectroscopy are invaluable tools for characterizing these complexes in solution. The chemical shifts in the 1H and 13C NMR spectra can provide information about the coordination environment of the organic substituents. ijcaonline.orgijcaonline.orgresearchgate.net 77Se NMR is highly sensitive to the electronic environment of the selenium atom and can distinguish between coordinated and uncoordinated selenium atoms, as well as between bridging and terminal selenolate ligands. For instance, in diselenide derivatives of N,N-diisopropylpyridine-2-carboxamide, the 77Se NMR signals appear at specific chemical shifts that are indicative of the diselenide linkage. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide information about the Se-Se bond. The Se-Se stretching frequency typically appears in the far-IR or Raman spectrum and can be used to determine if the bond is intact or has been cleaved upon coordination.

Data Table: Representative Spectroscopic and Structural Data for Diorganyl Diselenide Complexes

| Compound/Complex | Technique | Key Finding | Reference |

| bis(3-(4-chloro-N,N-diisopropylpyridine-2-carboxamide)) diselenide | 1H NMR | Two doublets in the aromatic region, indicating deprotonation at the C-3 position. | ijcaonline.orgresearchgate.net |

| bis(3-(4-chloro-N,N-diisopropylpyridine-2-carboxamide)) diselenide | X-ray Diffraction | Intramolecular Se···Cl interaction with a distance of 3.391 Å. | ijcaonline.orgijcaonline.org |

| [Zn(PySeSePy)Cl2] | X-ray Diffraction | N,N'-coordination of the 2,2'-dipyridyl diselenide ligand. | nih.govacs.org |

| [Mo(SePy)2(CO)3] | X-ray Diffraction | Cleavage of the Se-Se bond and formation of two pyridylselenolate ligands. | nih.gov |

Note: PySeSePy = 2,2'-dipyridyl diselenide; SePy = pyridylselenolate.

Reactivity and Transformations within the Coordination Sphere

Once coordinated to a metal center, diorganyl diselenide ligands can undergo a variety of transformations. The reactivity is often centered around the Se-Se bond, which can be susceptible to cleavage by nucleophiles or electrophiles.

The homolytic cleavage of the Se-Se bond can be induced by light, leading to the formation of selenyl radicals. These radicals can then participate in further reactions. nih.gov In the context of coordination chemistry, the metal center can facilitate this cleavage through redox processes. For example, low-valent metal complexes can reductively cleave the Se-Se bond to form two anionic selenolate ligands, with the metal center being oxidized in the process.

Conversely, coordinated selenolate ligands can be oxidatively coupled to reform a diselenide ligand. This reversible cleavage and formation of the Se-Se bond is a key aspect of the reactivity of these systems and has implications for their use in catalysis and materials science.

The organic substituents on the selenium atoms can also undergo reactions, although this is less common. The nature of the metal and the other ligands in the coordination sphere can influence the reactivity of the coordinated diselenide ligand.

Role in Precursor Chemistry for Material Science Applications

Diorganyl diselenides, including those with isopropyl groups, are increasingly being explored as single-source precursors for the synthesis of metal selenide nanomaterials and thin films. nih.govresearchgate.netnih.govresearchgate.net The advantage of using a single-source precursor is that it contains both the metal and the selenium in a single molecule, which can lead to better control over the stoichiometry and phase of the resulting material.

For instance, diisopropyldiselenophosphinato-metal complexes have been successfully used to deposit binary, ternary, and quaternary metal selenide thin films via Aerosol Assisted Chemical Vapor Deposition (AACVD). researchgate.net The decomposition of these precursors at elevated temperatures yields the desired metal selenide material. The organic components of the ligand are designed to be volatile and to decompose cleanly, leaving behind a pure inorganic material.

The use of diorganyl diselenides in Atomic Layer Deposition (ALD) is also an active area of research. nih.gov In ALD, the precursor is introduced in a sequential, self-limiting manner to deposit ultrathin films with precise thickness control. The reactivity and volatility of the diselenide precursor are critical parameters for successful ALD.

The choice of the organic group in the diorganyl diselenide precursor is crucial for tuning its properties, such as volatility, decomposition temperature, and reactivity. The isopropyl groups in Diselenide, bis(1-methylethyl)- can provide a good balance of volatility and stability, making it a potentially suitable precursor for the deposition of metal selenide materials.

Biological Activity Mechanisms of Diorganyl Diselenides: in Vitro Research Perspectives

Glutathione (B108866) Peroxidase (GPx) Mimetic Activity and Oxidative Stress Modulation

Extensive research into the biological activities of various diorganyl diselenides has revealed their potential to mimic the function of the vital antioxidant enzyme, glutathione peroxidase (GPx). This mimetic activity is central to their ability to modulate oxidative stress within biological systems. However, specific in vitro studies detailing the GPx mimetic activity, reactive oxygen species (ROS) scavenging mechanisms, and the enzymatic cycle mimicry of Diselenide, bis(1-methylethyl)- are not available in the current body of scientific literature. While the general class of diorganyl diselenides is known for these properties, data directly pertaining to the isopropyl derivative is absent.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

There is no specific information available in the scientific literature regarding the in vitro reactive oxygen species (ROS) scavenging mechanisms of Diselenide, bis(1-methylethyl)- . General studies on other diselenides suggest that the selenium-selenium bond can be readily cleaved to form highly reactive selenol intermediates, which are capable of neutralizing a variety of ROS, thereby mitigating cellular damage. However, the specific capacity and mechanisms for the bis(1-methylethyl) derivative have not been documented.

Enzymatic Cycle Mimicry and Catalytic Pathways

Detailed in vitro studies on the enzymatic cycle mimicry and catalytic pathways of Diselenide, bis(1-methylethyl)- in the context of glutathione peroxidase are not present in publicly accessible research. The catalytic cycle for other diselenides typically involves the reduction of the diselenide by glutathione to form a selenol, which then reduces hydroperoxides, becoming oxidized to a selenenic acid. This is subsequently recycled back to the selenol. The specific kinetics and intermediates for Diselenide, bis(1-methylethyl)- in this process have not been investigated.

Mechanisms of Cellular Responses to Organoselenium Diselenides (In Vitro)

The cellular responses to organoselenium diselenides are a significant area of interest in pharmacological research. These compounds have been shown to elicit a range of effects, including anti-proliferative actions and protection of cellular components from damage. Despite this, there is a notable lack of research specifically investigating the in vitro cellular responses to Diselenide, bis(1-methylethyl)- .

Pathways of Anti-Proliferative Actions (in vitro)

No in vitro studies detailing the anti-proliferative actions of Diselenide, bis(1-methylethyl)- have been published. Research on other organoselenium compounds suggests that they can induce cell cycle arrest and apoptosis in various cancer cell lines, often through the generation of ROS and induction of oxidative stress within the cancer cells. However, without specific studies, it is impossible to ascertain if Diselenide, bis(1-methylethyl)- possesses similar activities or to delineate the specific molecular pathways that might be involved.

Mechanistic Aspects of DNA and Lipid Protection (in vitro)

There is no available scientific literature on the in vitro mechanistic aspects of DNA and lipid protection by Diselenide, bis(1-methylethyl)- . Generally, the antioxidant capabilities of diselenides, through their GPx mimetic activity, are thought to underlie their protective effects against DNA and lipid peroxidation. By reducing the burden of ROS, they can prevent damage to these critical cellular macromolecules. The efficacy and specific mechanisms of Diselenide, bis(1-methylethyl)- in this regard remain uninvestigated.

Modulation of Cellular Redox Homeostasis (In Vitro) by Diselenide, bis(1-methylethyl)-

The chemical compound Diselenide, bis(1-methylethyl)-, also known as diisopropyl diselenide, is an organoselenium compound that plays a role in the modulation of cellular redox homeostasis. Its mechanisms of action in vitro are primarily understood through the study of related diorganyl diselenides, which reveal a capacity to interact with key enzymatic and non-enzymatic components of the cellular antioxidant defense system. These compounds can influence the delicate balance between pro-oxidants and antioxidants, thereby affecting cell signaling and survival. The primary mechanisms involve mimicking the activity of the selenoenzyme glutathione peroxidase (GPx) and serving as a substrate for thioredoxin reductase (TrxR).

In vitro studies on analogous diselenides have demonstrated their ability to catalyze the reduction of hydroperoxides, a function characteristic of GPx. This catalytic activity is crucial for mitigating the damaging effects of reactive oxygen species (ROS). Furthermore, the interaction of these compounds with the TrxR system can lead to the generation of highly reactive selenols, which are potent reducing agents. While specific quantitative data for Diselenide, bis(1-methylethyl)- are limited in publicly accessible research, the established activities of structurally similar diselenides provide a strong basis for understanding its potential biological effects.

Glutathione Peroxidase (GPx) Mimetic Activity:

Simple dialkyl diselenides, such as di-n-propyl diselenide, a close structural relative of Diselenide, bis(1-methylethyl)-, have been investigated for their GPx-like activity. This mimetic function involves the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂) and organic hydroperoxides, using glutathione (GSH) as a reducing cofactor. The catalytic cycle generally involves the reaction of the diselenide with a thiol, like GSH, to form a selenenyl sulfide (B99878) intermediate. This intermediate then reacts with another thiol molecule to regenerate the active selenol and produce oxidized glutathione (GSSG).

Interaction with the Thioredoxin Reductase (TrxR) System:

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is another critical cellular redox-regulating pathway. Diorganyl diselenides have been shown to be substrates for mammalian TrxR. The enzyme catalyzes the NADPH-dependent reduction of the diselenide bond (Se-Se) to generate two equivalents of the corresponding selenol. These resulting selenols are highly potent nucleophiles and reducing agents that can directly scavenge ROS or participate in other redox reactions.

The efficiency of a diselenide as a TrxR substrate depends on its chemical structure. Studies on various diselenides have revealed that both aromatic and aliphatic diselenides can be reduced by TrxR, although with varying efficiencies. The interaction with TrxR represents a significant pathway through which these compounds can exert their antioxidant effects, independent of their GPx-like activity.

The table below summarizes the key in vitro antioxidant mechanisms attributed to diorganyl diselenides, which are presumed to be relevant for Diselenide, bis(1-methylethyl)-.

| Mechanism | Description | Key Interacting Molecules | Primary Outcome |

| Glutathione Peroxidase (GPx) Mimicry | Catalytic reduction of hydroperoxides using glutathione as a cofactor. | Glutathione (GSH), Hydrogen Peroxide (H₂O₂), Organic Hydroperoxides | Detoxification of reactive oxygen species. |

| Thioredoxin Reductase (TrxR) Substrate | Enzymatic reduction of the diselenide to form highly reactive selenols. | Thioredoxin Reductase (TrxR), NADPH | Generation of potent reducing agents (selenols). |

Detailed Research Findings from Analogous Compounds:

To illustrate the potential antioxidant capacity of Diselenide, bis(1-methylethyl)-, the following table presents in vitro findings from studies on related diorganyl diselenides. It is important to note that these data are for comparative purposes and may not directly reflect the specific activity of Diselenide, bis(1-methylethyl)-.

| Compound | Assay | Finding | Reference Context |

| Diphenyl Diselenide | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Inhibition of lipid peroxidation induced by pro-oxidants in rat brain and liver homogenates. | Demonstrates the ability to protect biological membranes from oxidative damage. nih.gov |

| Diphenyl Diselenide | Glutathione Peroxidase (GPx) Activity Assay | Acts as a GPx mimic, catalyzing the reduction of hydroperoxides in the presence of thiols. | Confirms a key mechanism of antioxidant action for diaryl diselenides. researchgate.net |

| Various Diaryl Diselenides | Thioredoxin Reductase (TrxR) Activity Assay | Serve as substrates for mammalian TrxR, leading to NADPH oxidation. | Highlights the interaction with the thioredoxin system as another important antioxidant pathway. nih.gov |

| 1,2-bis(2-methoxyphenyl)diselenide | DPPH Radical Scavenging Assay | Showed capacity to decolorize the DPPH radical, indicating direct radical scavenging activity. | Suggests a direct interaction with free radicals contributes to its antioxidant profile. researchgate.net |

These findings collectively suggest that Diselenide, bis(1-methylethyl)-, by virtue of its diselenide moiety, likely participates in the modulation of cellular redox homeostasis through mechanisms analogous to those of other well-studied diorganyl diselenides. The isopropyl groups would sterically and electronically influence the reactivity and accessibility of the selenium atoms, thereby defining its specific activity profile within the complex landscape of cellular redox regulation. Further direct experimental investigation on Diselenide, bis(1-methylethyl)- is necessary to fully elucidate its specific in vitro biological activities.

Catalytic Applications of Diorganyl Diselenides

Applications in Polymer Chemistry

The utility of organoselenium compounds, including diselenides, in polymer chemistry is a burgeoning field. These compounds can influence polymerization reactions in several ways, acting as photoinitiators, chain transfer agents, and co-initiators.

Photoinitiation of Polymerization

Photoinitiators are crucial components in photopolymerization, a process that utilizes light to initiate a polymerization reaction. nih.govwisconsin.edu Upon absorption of light, a photoinitiator generates reactive species, typically free radicals, which then trigger the polymerization of monomers like acrylates and methacrylates. nih.govgoogle.com Diselenides, including dialkyl diselenides, have been investigated as potential photoinitiators. The relatively weak Se-Se bond can undergo homolytic cleavage upon irradiation to form selanyl (B1231334) radicals (RSe•). These radicals can then initiate the polymerization process. While the photopolymerization of methyl methacrylate (B99206) has been studied using various photoinitiators, specific studies detailing the efficiency and mechanism of diisopropyl diselenide as a primary photoinitiator are not extensively documented in the current literature. wisconsin.edursc.org However, the general principle of Se-Se bond photolysis suggests its potential in this role.

Chain Transfer and Co-initiation Roles

In radical polymerization, chain transfer agents are employed to control the molecular weight of the resulting polymers. rubbernews.com This is achieved by the transfer of an atom (often hydrogen) from the chain transfer agent to the growing polymer radical, thereby terminating its growth and initiating a new polymer chain. rubbernews.comacs.org Diselenides can act as chain transfer agents. For instance, in the polymerization of styrene, diaryl diselenides have been shown to function as effective chain transfer agents. acs.org The chain transfer constant (Ctr), a measure of the efficiency of a chain transfer agent, is a critical parameter in controlling polymer molecular weight. acs.orggoogle.com

Catalysis in Organic Synthesis

The application of diorganyl diselenides as catalysts in organic synthesis is well-established, offering mild and selective methods for various transformations.

Functionalization of Organic Substrates

Diselenides can catalyze the functionalization of organic substrates, particularly the addition to unsaturated bonds. scilit.com For instance, the electrophilic addition of selanyl groups to alkenes is a key step in many synthetic transformations. researchgate.net This process is often initiated by the in-situ generation of a more electrophilic selenium species from the diselenide, for example, by reaction with an oxidizing agent. The resulting intermediate can then be trapped by a nucleophile to yield a difunctionalized product. rsc.org While many studies have focused on the use of diaryl diselenides in these reactions, the principles are applicable to dialkyl diselenides like diisopropyl diselenide. nsf.gov The catalytic cycle typically involves the oxidation of the diselenide to an active species, its reaction with the substrate, and subsequent regeneration of the diselenide catalyst.

Oxidation and Reduction Catalysis

Diorganyl diselenides are effective catalysts for a variety of oxidation and reduction reactions. In oxidation catalysis, they are often used in conjunction with a stoichiometric oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide. rsc.org A common application is the oxidation of thiols to disulfides. rsc.orgbiolmolchem.comnih.gov The catalytic cycle is believed to involve the oxidation of the diselenide to a selenenic acid or a related species, which then oxidizes the thiol and is itself reduced back to the diselenide. unipd.it

Conversely, in reduction catalysis, diselenides can facilitate the reduction of certain functional groups. A notable example is their glutathione (B108866) peroxidase (GPx)-like activity, where they catalyze the reduction of harmful hydroperoxides by thiols. nih.gov This biomimetic activity highlights the ability of the selenium center to cycle between different oxidation states. Computational studies on the reaction of diselenides with hydrogen peroxide have provided insights into the mechanism of this catalytic process. rsc.org Although much of the reported work has utilized diphenyl diselenide, the fundamental redox chemistry of the selenium atom suggests that diisopropyl diselenide could also exhibit catalytic activity in these transformations. nih.govmdpi.com

Asymmetric Catalysis Mediated by Chiral Diselenides

The development of asymmetric catalysis, which allows for the synthesis of chiral molecules with a specific enantiomeric form, is a major focus in modern organic chemistry. nih.govrsc.orgnih.gov Chiral organoselenium compounds, including chiral diselenides, have emerged as valuable catalysts and ligands in a range of asymmetric transformations. scilit.comnih.govrsc.org These chiral diselenides are typically synthesized from readily available chiral starting materials. scilit.com

When used as catalysts, the chiral environment provided by the diselenide ligand can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govrsc.org Examples of such applications include the enantioselective addition of nucleophiles to aldehydes and the asymmetric functionalization of alkenes. sigmaaldrich.com While the majority of research in this area has focused on diselenides with specific chiral backbones, the synthesis and application of chiral derivatives of diisopropyl diselenide in asymmetric catalysis present an interesting avenue for future exploration. The development of such catalysts could offer new strategies for the enantioselective synthesis of valuable chiral compounds.

Computational Chemistry and Theoretical Investigations of Diorganyl Diselenides

Electronic Structure Theory and Molecular Orbital Analysis

Theoretical calculations are crucial for elucidating the electronic structure of diorganyl diselenides. These studies often employ methods like Density Functional Theory (DFT) and ab initio calculations to model the distribution of electrons within the molecule and predict its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and composition of these orbitals determine a molecule's ability to act as an electron donor or acceptor.

For diorganyl diselenides, the HOMO is typically associated with the lone pair electrons on the selenium atoms, making them susceptible to electrophilic attack. The LUMO is often a σ* antibonding orbital associated with the Se-Se bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its electronic absorption properties. researchgate.net Theoretical studies on related organochalcogenide complexes have shown that the HOMO-LUMO energy gaps can be in the range of 1.98–2.65 eV, indicating a semiconducting nature. mdpi.com

A representative analysis of the frontier molecular orbitals for a generic diorganyl diselenide is presented in the table below.

Table 1: Frontier Molecular Orbital Characteristics of a Generic Diorganyl Diselenide

| Orbital | Primary Atomic Contribution | Character | Implication for Reactivity |

|---|---|---|---|

| HOMO | Selenium p-orbitals | Non-bonding (lone pair) | Nucleophilic character, site of oxidation |

| LUMO | Se-Se σ* | Antibonding | Site of nucleophilic attack, bond cleavage |

Diradical character refers to the extent to which a molecule possesses two unpaired electrons. wikipedia.org In the context of diselenides, this can be influenced by the torsion angle of the C-Se-Se-C dihedral angle. While most stable organic molecules have a closed-shell singlet ground state, some, particularly those with weak covalent bonds, can exhibit a degree of open-shell or diradical character. nih.gov

Computational studies can quantify the diradical character using various theoretical indices. nih.govrsc.orgresearchgate.net For diselenides, the diradical character is generally low in the ground state but can become significant upon thermal or photochemical excitation, leading to homolytic cleavage of the Se-Se bond to form selenyl radicals. The singlet-triplet energy gap is a key feature in characterizing the diradical nature of a compound. nih.gov The nature of substituents can have a significant impact on controlling this energy gap. nih.gov

Mechanistic Pathway Elucidation using Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions involving diorganyl diselenides. digitellinc.com These calculations can identify transition states, intermediates, and reaction products, providing a detailed, step-by-step understanding of reaction mechanisms. This approach has been used to investigate various reactions, including electrophilic and nucleophilic additions to the diselenide bond, as well as radical-mediated processes. chemrxiv.org For instance, computational analyses have been employed to understand the decomposition pathways of diorganyl diselenides, which is crucial for applications like anion exchange in nanomaterial synthesis. digitellinc.com

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for diorganyl diselenides, aiding in the interpretation of experimental spectra. For example, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ⁷⁷Se nucleus, are valuable for structure elucidation. nih.gov Similarly, the prediction of vibrational frequencies from infrared (IR) and Raman spectroscopy helps in assigning experimental bands to specific molecular motions. The incorporation of spectroscopic information, such as from near-infrared (NIR) spectroscopy, into computational models can enhance the prediction of various chemical properties. nih.gov

Analysis of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and chalcogen bonds, play a crucial role in the solid-state structures and supramolecular chemistry of diorganyl diselenides. numberanalytics.comrsc.orgtaylorandfrancis.comlibretexts.org Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. nih.gov These analyses have been applied to understand the interplay of different non-covalent interactions in the crystal packing of related selenium compounds. nih.govresearchgate.net For example, in diphenyldiselenide, intermolecular chalcogen bond interactions lead to distinct crystallographic selenium sites. nih.gov

Relativistic Effects in Selenium Chemistry

Due to the presence of the heavy selenium atom, relativistic effects can have a noticeable influence on the chemical and physical properties of diorganyl diselenides. nih.govwiley-vch.de These effects arise from the high velocity of the inner-shell electrons, which leads to a contraction of s and p orbitals and an expansion of d and f orbitals.

For selenium, relativistic effects can impact properties such as spin-orbit coupling and spin-spin coupling constants in NMR spectroscopy. nih.gov Scalar relativistic effects, in particular, have been shown to be significant in the calculation of one-bond spin-spin coupling constants involving selenium. nih.gov While these effects are more pronounced for heavier elements, their consideration in high-accuracy computational studies of selenium compounds can lead to better agreement with experimental data. nih.govwikipedia.orgwikipedia.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing bis(1-methylethyl) diselenide, and how do reaction parameters influence yield and purity?

- Methodological Answer : One-pot synthesis routes using sodium selenolate intermediates (e.g., NaSeR) are common. For example, bis(3-amino-1-hydroxybenzyl)diselenide was synthesized via in situ generation of sodium benzene tellurolate (PhTeNa), followed by selenation . Reaction temperature, solvent polarity, and stoichiometric ratios of precursors significantly affect product purity. Characterization via NMR and mass spectrometry is critical for verifying structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing bis(1-methylethyl) diselenide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for pyrazinyl diselenides (CCDC deposition numbers 2213745–2213748) . Vibrational spectroscopy (FT-IR/Raman) identifies Se–Se and Se–C bond signatures. and NMR are indispensable for tracking reaction progress and confirming substituent environments .

Q. How can researchers assess the thermal stability and decomposition pathways of bis(1-methylethyl) diselenide?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N) quantifies decomposition temperatures. Coupling TGA with differential scanning calorimetry (DSC) identifies phase transitions. For analogues like copper complexes, TGA data revealed hydration-dependent stability, which can guide solvent selection for storage .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are used to predict the electronic structure and reactivity of bis(1-methylethyl) diselenide?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and oscillator strengths to correlate optical properties (e.g., emission quantum yields) with substituent effects . Natural Bond Orbital (NBO) analysis identifies secondary interactions (e.g., Se···H or Se···O), which influence catalytic cycles in glutathione peroxidase (GPx)-like activity . Software like Gaussian or ORCA is typically employed, with basis sets (e.g., 6-31G*) optimized for selenium .

Q. How can contradictions between experimental crystallographic data and computational models for bis(1-methylethyl) diselenide be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing forces (e.g., van der Waals interactions) not modeled in gas-phase DFT. Hybrid approaches, such as periodic boundary condition (PBC) DFT, incorporate lattice parameters from SC-XRD to refine computational predictions . Comparative analysis of multiple diselenide derivatives (e.g., methyl-substituted vs. unsubstituted) helps isolate electronic vs. steric effects .

Q. What experimental frameworks evaluate the antioxidant mechanisms of bis(1-methylethyl) diselenide in biological systems?

- Methodological Answer : GPx-like activity is assayed via thiophenol oxidation coupled with hydrogen peroxide (HO) consumption, monitored by UV-Vis spectroscopy . Mechanistic studies use NMR to track intermediates (e.g., selenols, selenosulfides). Molecular docking against bacterial proteins (e.g., TsaA in Bacillus subtilis) identifies binding modes that correlate with antibacterial efficacy .

Q. How can researchers address the lack of toxicological data for bis(1-methylethyl) diselenide using surrogate compounds?

- Methodological Answer : Structural analogs like diphenyl diselenide (PhSe) provide baseline toxicity profiles. Acute toxicity assays (e.g., LD in murine models) and genotoxicity screens (Ames test) are prioritized. For bis(1-methylethyl) disulfide (a sulfur analog), LD data (e.g., 3400 mg/kg oral in mice) guide dose-ranging studies .

Methodological Considerations

- Data Contradictions : Cross-validate spectroscopic and computational results using multiple techniques (e.g., SC-XRD + DFT + NBO) .

- Experimental Design : For antioxidant studies, include positive controls (e.g., ebselen) and standardize HO concentrations to ensure reproducibility .

- Biological Relevance : Prioritize in silico docking (e.g., AutoDock Vina) to narrow compound libraries before in vitro assays, reducing resource expenditure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.